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Compound of Interest

Compound Name: 5-Bromo-8-methoxyquinoline

Cat. No.: B186703 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

5-bromo-8-methoxyquinoline, a significant heterocyclic compound in medicinal chemistry and

materials science. This document is intended for researchers, scientists, and professionals in

drug development, offering a centralized resource for its structural characterization through

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry

(MS).

Core Spectroscopic Data
The structural elucidation of 5-bromo-8-methoxyquinoline is confirmed through the following

spectroscopic data, summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen

atoms in the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b186703?utm_src=pdf-interest
https://www.benchchem.com/product/b186703?utm_src=pdf-body
https://www.benchchem.com/product/b186703?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 8.89-8.91[1] dd J₂₃= 4.0, J₂₄= 1.2[1]

H-4 8.43[1] dd J₄₃= 8.4, J₄₂= 1.6[1]

H-6 7.66[1] d J₆₇= 8.4[1]

H-3 7.49[1] dd J₃₂= 4.0, J₃₄= 8.4[1]

H-7 6.87[1] d J₇₆= 8.4[1]

-OCH₃ 4.04[1] s -

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum identifies the number of unique carbon environments in the molecule.

Carbon Chemical Shift (δ, ppm)

C-8 152.2[1]

C-2 149.7[1]

C-8a 140.8[1]

C-4 135.5[1]

C-6 130.0[1]

C-4a 128.1[1]

C-3 122.8[1]

C-5 111.8[1]

C-7 108.1[1]

-OCH₃ 56.2[1]
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Solvent: CDCl₃, Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on the

absorption of infrared radiation.

Wavenumber (ν, cm⁻¹) Description of Vibration

2915, 2848[1] C-H stretching (aliphatic)

1600, 1588, 1500[1] C=C and C=N stretching (aromatic ring)

1460[1] C-H bending (methyl)

1352, 1300[1] C-O stretching (aryl ether)

Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of the molecule, confirming its

molecular weight and elemental composition.

Ion m/z (Da)

[M]⁺ 236.9789 (calculated), 236.9791 (found)

Technique: High-Resolution Mass Spectrometry (HRMS-ESI)

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Synthesis of 5-Bromo-8-methoxyquinoline
A solution of bromine (1.1 equivalents) in chloroform (CHCl₃) is added dropwise to a solution of

8-methoxyquinoline (1 equivalent) in distilled dichloromethane (CH₂Cl₂) over 10 minutes in the

dark at ambient temperature.[2] The reaction mixture is stirred for 2 days, with progress

monitored by Thin Layer Chromatography (TLC).[2] Upon completion, the organic layer is

washed three times with a 5% sodium bicarbonate (NaHCO₃) solution, dried over anhydrous
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sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.[2] The crude product is

then purified by column chromatography on a short alumina column, eluting with a 1:3 mixture

of ethyl acetate and hexane to yield 5-bromo-8-methoxyquinoline.[2]

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of 5-bromo-8-methoxyquinoline is dissolved

in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an

internal standard (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

Data Acquisition: For ¹H NMR, a standard pulse sequence is used with a sufficient number of

scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse

sequence is employed.

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier

transformation, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid 5-bromo-8-methoxyquinoline is mixed

with potassium bromide (KBr) and pressed into a thin pellet.

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Data Analysis: The absorption bands are analyzed to identify the characteristic vibrations of

the functional groups present in the molecule.

Mass Spectrometry
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or

acetonitrile, at a low concentration.
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Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization

(ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

Data Acquisition: The instrument is operated in positive ion mode to detect the protonated

molecule [M+H]⁺ or the molecular ion [M]⁺.

Data Analysis: The exact mass is measured and compared with the calculated theoretical

mass to confirm the elemental composition. The fragmentation pattern, particularly the

isotopic signature of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), is analyzed to

confirm the presence of a bromine atom.

Visualization of Spectroscopic Workflow
The logical flow from sample to structural confirmation is a critical aspect of analytical

chemistry. The following diagram illustrates the general workflow for the spectroscopic analysis

of 5-bromo-8-methoxyquinoline.
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Spectroscopic Analysis Workflow for 5-Bromo-8-methoxyquinoline

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Structural Elucidation

5-Bromo-8-methoxyquinoline

NMR Spectroscopy
(¹H & ¹³C) IR Spectroscopy Mass Spectrometry

(HRMS)
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Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b186703#spectroscopic-data-nmr-ir-ms-for-5-bromo-
8-methoxyquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/pdf/Unveiling_the_Spectroscopic_Signature_A_Comparative_Guide_to_the_NMR_Characterization_of_Substituted_Quinolines.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_4_6_8_Trimethyl_quinoline_2_thiol_in_Proteomics_Research.pdf
https://www.benchchem.com/product/b186703#spectroscopic-data-nmr-ir-ms-for-5-bromo-8-methoxyquinoline
https://www.benchchem.com/product/b186703#spectroscopic-data-nmr-ir-ms-for-5-bromo-8-methoxyquinoline
https://www.benchchem.com/product/b186703#spectroscopic-data-nmr-ir-ms-for-5-bromo-8-methoxyquinoline
https://www.benchchem.com/product/b186703#spectroscopic-data-nmr-ir-ms-for-5-bromo-8-methoxyquinoline
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b186703?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

